molecular formula C7H9BrN2O2 B12986909 (4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol

(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol

Cat. No.: B12986909
M. Wt: 233.06 g/mol
InChI Key: MDULWGAQTXMBKF-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a fused pyrazolo-oxazine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Bromination: The pyrazole intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom.

    Cyclization: The brominated pyrazole undergoes cyclization with an appropriate aldehyde or ketone to form the fused oxazine ring system.

    Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide to introduce the methyl group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen functionalities.

    Reduction Products: Reduced derivatives with hydrogen replacing the bromine atom.

    Substitution Products: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4S,7R)-3-Chloro-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol: Similar structure with a chlorine atom instead of bromine.

    (4S,7R)-3-Iodo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol: Similar structure with an iodine atom instead of bromine.

    (4S,7R)-3-Fluoro-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol: Similar structure with a fluorine atom instead of bromine.

Uniqueness

The uniqueness of (4S,7R)-3-Bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different halogen atoms.

Properties

Molecular Formula

C7H9BrN2O2

Molecular Weight

233.06 g/mol

IUPAC Name

(4S,7R)-3-bromo-7-methyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-4-ol

InChI

InChI=1S/C7H9BrN2O2/c1-4-3-12-7(11)6-5(8)2-9-10(4)6/h2,4,7,11H,3H2,1H3/t4-,7+/m1/s1

InChI Key

MDULWGAQTXMBKF-FBCQKBJTSA-N

Isomeric SMILES

C[C@@H]1CO[C@@H](C2=C(C=NN12)Br)O

Canonical SMILES

CC1COC(C2=C(C=NN12)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.